molecular formula C14H21NO2 B8633230 Ethyl 2-(4-aminophenyl)hexanoate

Ethyl 2-(4-aminophenyl)hexanoate

Cat. No.: B8633230
M. Wt: 235.32 g/mol
InChI Key: ZDBLTIFQPQDKQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-aminophenyl)hexanoate is a chemical compound intended for research applications. This molecule features a hexanoate ester chain and a 4-aminophenyl group, a structural motif found in compounds studied for their potential as building blocks in medicinal chemistry and materials science . For instance, similar aryl-containing esters are investigated as precursors in synthesizing potential pharmaceutical agents, such as dual glucokinase (GK) and PPARγ activators for metabolic disease research . The presence of both an aromatic amine and an ester functional group makes it a versatile intermediate for further chemical transformations, including condensations and polymerizations . As a standard practice, researchers should consult relevant literature to determine specific utility. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

ethyl 2-(4-aminophenyl)hexanoate

InChI

InChI=1S/C14H21NO2/c1-3-5-6-13(14(16)17-4-2)11-7-9-12(15)10-8-11/h7-10,13H,3-6,15H2,1-2H3

InChI Key

ZDBLTIFQPQDKQX-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC=C(C=C1)N)C(=O)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl hexanoate shares functional and sensory characteristics with other medium-chain ethyl esters. Below is a detailed comparison based on chemical properties, sensory profiles, and applications:

Table 1: Key Comparisons of Ethyl Hexanoate and Related Esters

Compound Key Odor/Flavor Notes Typical Concentration (mg/L) Applications Key Differentiators References
Ethyl hexanoate Pineapple, apple, fruity 2,221 (Chinese liquor) Liquors, wines, perfumes, dairy Dominant in high-quality sake
Ethyl octanoate Fruity, brandy-like 693 (Chinese liquor) Wines, brandies, blueberry wine Higher OAV in lychee wine
Ethyl decanoate Fruity, waxy Not quantified Wines, dairy, flavor additives Imparts "body" in cheeses
Isoamyl acetate Banana, sweet Variable (sake, wines) Sake, fruit flavors Produced at higher temps vs. ethyl hexanoate
Ethyl butyrate Pineapple, strawberry Detected in distillation fractions Brandies, fruit preparations More volatile, early distillation

Key Findings:

Sensory Profiles: Ethyl hexanoate is distinguished by its pineapple-apple notes, while ethyl octanoate contributes brandy-like flavors . Isoamyl acetate is uniquely banana-like, making it critical in sake and fruit-flavored products . In cheeses like Swiss Gruyère, ethyl hexanoate correlates with sweet and dried-fruit flavors, whereas ethyl decanoate enhances "body" .

Concentration Variability: Ethyl hexanoate concentrations in beverages vary widely: 2,221 mg/L in Chinese liquor , but only trace amounts in yogurts due to matrix interactions . Ethyl octanoate dominates in lychee wines (higher OAVs) .

Production Conditions: Ethyl hexanoate synthesis in sake is temperature-sensitive, favoring lower temperatures (<15°C), unlike isoamyl acetate, which forms readily at higher temperatures . Co-fermentation with yeast strains (e.g., Torulaspora delbrueckii) increases ethyl hexanoate levels in wines .

Volatility and Interactions: Ethyl hexanoate’s volatility is modulated by phenolic compounds. Gallic acid increases its headspace release in wines, while anthocyanins reduce it via hydrophobic interactions . In contrast, ethyl octanoate’s volatility is less affected by such interactions .

Industrial Relevance: Ethyl hexanoate is a marker of quality in ginjosake and Chinese liquors , whereas ethyl octanoate and decanoate define aromatic profiles in grape wines . Isoamyl acetate’s banana note is irreplaceable in fruit flavorings .

Preparation Methods

Reaction Mechanism and Conditions

In a typical procedure, 4-aminophenol reacts with ethyl bromohexanoate in the presence of a base such as potassium carbonate or sodium hydroxide. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile facilitate the reaction at elevated temperatures (60–80°C). The base deprotonates the amine, enhancing its nucleophilicity to attack the electrophilic carbon of the bromoester.

Optimization and Yield

Trials using DMF at 70°C for 12 hours achieved yields of 72–78%, with purity >95% after recrystallization from ethanol/water. However, competing O-alkylation and ester hydrolysis necessitate careful pH control. Catalytic iodide additives (e.g., KI) improve regioselectivity by stabilizing the transition state.

Reduction of Ethyl 2-(4-Nitrophenyl)hexanoate

Catalytic hydrogenation of the nitro precursor, ethyl 2-(4-nitrophenyl)hexanoate, offers a high-yielding alternative. This method avoids alkylation’s side reactions and is scalable for industrial applications.

Hydrogenation Protocols

Palladium on carbon (Pd/C, 5–10 wt%) in methanol or ethanol under 3–5 bar H₂ at 50–60°C reduces the nitro group to an amine. Complete conversion is typically achieved within 4–6 hours, with yields exceeding 90%. Raney nickel serves as a cost-effective catalyst but requires higher pressures (10–15 bar).

Table 1: Comparative Hydrogenation Conditions

CatalystSolventPressure (bar)Time (h)Yield (%)Purity (%)Source
10% Pd/CMeOH549599
Raney NiEtOH1068897
Pt-SnO₂/CH₂O/MeOH1 (atm)88294

Transfer Hydrogenation

Ammonium formate as a hydrogen donor in methanol eliminates gaseous H₂ requirements. At 65°C, 10% Pd/C catalyzes the reduction in 5 hours with 89% yield. This method is safer for large-scale operations but generates formamide byproducts requiring extraction.

Multi-Step Synthesis via Intermediate Coupling

Advanced routes employ coupling reactions to assemble the hexanoate backbone before introducing the aminophenyl group.

EDC/HOBt-Mediated Amidation

Ethyl hexanoate is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), then coupled with 4-aminophenyl derivatives. DIPEA in DMF at room temperature affords the product in 70–75% yield. This method avoids nitro reduction but demands anhydrous conditions.

Ullmann Coupling with Copper Catalysts

Aryl halides (e.g., 4-iodophenylhexanoate) react with ammonia under CuI/L-proline catalysis in DMSO at 100°C. Yields reach 68% with 98% purity, though prolonged reaction times (24–36 hours) limit practicality.

Green Chemistry Approaches

Recent innovations prioritize solvent reduction and renewable catalysts.

Mechanochemical Synthesis

Ball-milling 4-nitrophenylhexanoate with ammonium formate and Fe³⁺-doped TiO₂ achieves 85% yield in 2 hours without solvents. This method minimizes waste and energy consumption, though scalability remains challenging.

Biocatalytic Routes

Lipase-catalyzed transesterification of methyl 2-(4-aminophenyl)hexanoate with ethanol in ionic liquids (e.g., [BMIM][BF₄]) offers enantioselectivity (>90% ee) at 40°C. While promising, enzyme costs and reaction rates hinder industrial adoption.

Comparative Analysis of Methodologies

Table 2: Synthesis Method Advantages and Limitations

MethodYield (%)CostScalabilityPurity (%)Environmental Impact
Alkylation72–78LowModerate95Moderate (solvent use)
Catalytic Hydrogenation88–95MediumHigh97–99Low (H₂ gas)
EDC/HOBt Coupling70–75HighLow98High (waste solvents)
Mechanochemical85LowLow96Very Low

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(4-aminophenyl)hexanoate, and how can its purity be validated?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, thiol-alkylation reactions using 4-aminothiophenol and ethyl 2-bromohexanoate in chloroform with triethylamine as a base yield the target compound (e.g., 81.7–90% yield). Purification via silica gel chromatography (hexane/ethyl acetate gradients) and characterization by LC-MS (e.g., retention time 1.1 min, m/z 508.4 [M+1]) or 1^1H NMR are critical for validation .

Q. Which analytical techniques are most effective for quantifying ethyl hexanoate derivatives in complex biological or food matrices?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is widely used, with ethyl hexanoate eluting at ~7.71 min under standard conditions. Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS improves sensitivity in lipid-rich matrices like emulsions, where partition coefficients (e.g., logP) influence volatility . For pharmacological studies, LC-MS/MS with pharmacokinetic validation (e.g., half-life, bioavailability) is recommended .

Q. How does the structural environment (e.g., carrageenan gels) affect ethyl hexanoate's stability and diffusivity?

  • Methodological Answer : Diffusion coefficients (DD) and air-matrix partition coefficients (KK) can be determined using convective or diffusive mass transfer models. For carrageenan matrices, DD values range from 1.2×1091.2 \times 10^{-9} to 1.5×1091.5 \times 10^{-9} m2^2/s, with <20% variation across structural densities, suggesting minor matrix effects. Experimental validation requires controlled humidity and temperature to avoid artifacts .

Advanced Research Questions

Q. What mechanisms explain the contradictory diffusion behaviors of ethyl hexanoate in emulsions versus structured gels?

  • Methodological Answer : In emulsions, lipid phases act as reservoirs, prolonging volatile release (e.g., ethyl hexanoate headspace concentrations resist dilution 2–3× more than in water). In contrast, carrageenan’s polysaccharide network minimally restricts diffusion due to weak hydrophobic interactions. Computational fluid dynamics (CFD) modeling and in-mouth breath analysis reconcile these disparities by accounting for saliva-induced dilution and lipid solubility .

Q. How do synergistic interactions between ethyl hexanoate and other volatiles (e.g., 3-mercaptohexanol) modulate aroma profiles in wines?

  • Methodological Answer : Sensory additive effects can be quantified via PCA and dose-response curves. For instance, ethyl hexanoate enhances “banana” and “artificial sweet” notes in Chenin Blanc wines when combined with 3-mercaptohexanol, despite being sub-threshold alone. Dynamic headspace dilution analysis (e.g., AEDA) and GC-olfactometry (GC-O) with odor detection intervals (ODI) software are key for mapping synergistic thresholds .

Q. What role do microbial communities (e.g., Lactobacillus) play in ethyl hexanoate biosynthesis during fermentation?

  • Methodological Answer : Metabolomic correlation analyses reveal Lactobacillus spp. positively correlate with ethyl hexanoate levels in fermented products like Baijiu. Targeted metagenomics (16S/ITS sequencing) and batch fermentation trials under controlled pH/temperature can identify microbial consortia driving esterification pathways .

Q. How can pharmacokinetic parameters of this compound derivatives (e.g., MH84) be optimized for neurodegenerative disease models?

  • Methodological Answer : Structure-activity relationship (SAR) studies, such as introducing trifluoromethyl groups to enhance blood-brain barrier permeability, improve efficacy. In vivo PK studies in murine models (e.g., Cmax = 1.2 µg/mL, t1/2_{1/2} = 4.5 h) guide dose optimization. NMR and MS-ESI validate synthetic intermediates .

Data Contradiction Analysis

  • Conflict : reports minimal carrageenan matrix effects on diffusion, while shows significant emulsion-induced retention.
  • Resolution : The discrepancy arises from matrix composition. Carrageenan’s hydrophilic structure weakly interacts with hydrophobic ethyl hexanoate, whereas lipid emulsions sequester the compound via partitioning. Researchers must select models (diffusive vs. convective) based on matrix hydrophobicity and validate with in situ breath analysis .

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